6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a sulfonyl group attached to a 5-methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivativesThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrido[4,3-d]pyrimidine derivatives: Compounds like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which are used as starting materials for the synthesis of tetrahydropteroic acid derivatives.
Uniqueness
6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific combination of a sulfonyl group attached to a 5-methylthiophene ring and a pyrido[4,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-(5-methylthiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-2-3-12(18-9)19(16,17)15-5-4-11-10(7-15)6-13-8-14-11/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROPRYUJZOKWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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